(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,18,25H,1,3H2,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b19-8-/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWICQRBIREQDF-KTFFUYHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2R)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, often referred to as a thiazole derivative, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.461 g/mol. The structural complexity includes a thiazole ring and various functional groups that contribute to its biological activity.
Research indicates that thiazole derivatives like this compound can interact with multiple biological targets:
- Anticancer Activity : Studies have shown that compounds containing the thiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant anti-proliferative effects on human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2) . The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival.
- Antiviral Properties : Some thiazole derivatives have been analyzed for their antiviral activities. In particular, certain compounds have shown moderate efficacy against HIV strains, with EC50 values indicating their potential as antiviral agents .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes relevant in cancer progression, such as Aurora kinases. These kinases are crucial for mitotic processes, and their dysregulation is linked to tumorigenesis .
Biological Activity Summary Table
Case Studies
- Study on K562 Cells : A comprehensive study evaluated the impact of thiazole derivatives on K562 cells. The results indicated that specific modifications in the thiazole structure enhanced cytotoxicity and reduced cell viability significantly compared to control groups .
- HepG2 Cell Line Analysis : Another investigation focused on HepG2 cells, where derivatives exhibited potent cytotoxic effects. The study highlighted the importance of side chain modifications in enhancing biological activity .
- Antiviral Screening : In antiviral assays against HIV strains, the compound displayed effective inhibition rates with relatively low cytotoxicity towards host cells. These results suggest a promising avenue for further exploration in antiviral drug development .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a core β-lactam-thiazine scaffold with analogs but differs in key substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
- Hydroxyimino vs. Methoxyimino: The hydroxyimino group in the target compound confers greater β-lactamase resistance compared to methoxyimino analogs, as the hydroxyl group enhances electrostatic interactions with enzyme active sites . Methoxyimino derivatives (e.g., ) show reduced stability due to steric hindrance and weaker hydrogen bonding .
- Ethenyl vs. Methyl Substituents : The 5-ethenyl group improves membrane permeability compared to 5-methyl analogs, as observed in crystallographic studies of similar bicyclic systems .
- Carboxymethoxyimino Side Chains: Compounds like those in serve as acylating agents for cephalosporin synthesis but lack the bicyclic thiazine core, limiting their direct antibacterial activity.
Preparation Methods
Cyclization Strategies
The 3,6-dihydro-2H-1,3-thiazine ring is constructed via cyclization of cysteine derivatives or through [4+2] cycloaddition reactions. A patented method involves silanization of 7-aminocephalosporanic acid (7-ACA) intermediates to protect reactive sites during ring formation.
Table 1: Reaction Conditions for Thiazine Core Synthesis
Introduction of the Ethenyl Group
The 5-ethenyl substituent is introduced via Wittig reaction or palladium-catalyzed coupling. A Heck reaction using vinyl bromide and a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF at 80°C achieves 92% regioselectivity.
Formation of the 2-Amino-1,3-thiazol-4-yl Hydroxyiminoacetyl Moiety
Syn-Selective Hydroxyimino Group Installation
The (2Z)-hydroxyiminoacetyl group is synthesized by reacting 4-chloroacetoacetic acid ethyl ester with isoamyl nitrite under acidic conditions (HCl/EtOH), yielding 85% syn-isomer purity.
Equation 1 :
Thiazole Ring Formation
Thiourea reacts with the chloro intermediate in ethanol/water (3:1) at 50°C to form the 2-amino-1,3-thiazol-4-yl group. The reaction is monitored by TLC (Rf = 0.45 in MeOH:acetone:H₂O = 4:0.5:0.5).
Coupling and Final Assembly
Carboxymethylation
The carboxymethyl group is introduced via N-acylation using chloroacetyl chloride in DMF with triethylamine as a base. Reaction at 0°C minimizes epimerization, achieving 88% yield.
Stereospecific Coupling
The side chain is coupled to the thiazine core using EDC/HOBt in dichloromethane. The (R)-configuration is preserved by using L-amino acid derivatives (e.g., L-glutamic acid) as chiral auxiliaries.
Table 2: Coupling Reaction Parameters
| Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 12 h | 76% |
| DCC/DMAP | THF | 0°C | 8 h | 68% |
Optimization and Purification Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, and how can reaction conditions be optimized for improved yield?
- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. A validated approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid analogs in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives) and reaction times (3–5 hours) to enhance crystallinity and yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and stereochemistry. For purity assessment, HPLC with diode-array detection (DAD) is recommended, as demonstrated in studies on structurally similar thiazole derivatives . X-ray crystallography, as used in resolving analogous thiazolidine-carboxylic acid structures, can confirm chiral centers and spatial arrangements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazine-thiazole hybrids, such as antimicrobial efficacy versus cytotoxicity?
- Methodology : Comparative assays under standardized conditions (e.g., MIC tests for antimicrobial activity and MTT assays for cytotoxicity) are essential. For example, discrepancies in potency may arise from variations in bacterial strains or cell lines. Cross-referencing with structurally validated analogs, such as thiazole-acetamide derivatives, can isolate structure-activity relationships (SAR) . Additionally, computational docking studies (e.g., using AutoDock Vina) may predict binding affinities to target enzymes like penicillin-binding proteins .
Q. What computational strategies can enhance the prediction of reaction pathways and intermediates for complex heterocycles like this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) combined with transition state analysis can map energy profiles for key steps like cyclization or imine formation. Tools like COMSOL Multiphysics enable simulations of reaction kinetics under varying temperatures and solvents . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize feasible synthetic routes by correlating substituent effects with yields .
Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products. For pH-dependent stability, prepare buffer solutions (pH 1–13) and analyze samples via LC-MS to identify hydrolysis or oxidation byproducts. Reference studies on 6-hydroxy-tetramethylchromane derivatives provide protocols for tracking carboxylate group stability .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies involving this compound?
- Methodology : Non-linear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) quantify EC50/IC50 values. For high-throughput screening, machine learning algorithms (e.g., random forests) can identify outliers or synergistic effects in combination therapies. Ensure reproducibility by validating assays across independent labs, as seen in studies on triazole-thioacetate derivatives .
Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s multiple chiral centers?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configurations. Asymmetric catalysis (e.g., using Evans oxazolidinones) during key steps like carboxymethylation may improve stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
